molecular formula C14H11ClN2S2 B1518562 3-chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene CAS No. 1155055-78-9

3-chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene

Cat. No.: B1518562
CAS No.: 1155055-78-9
M. Wt: 306.8 g/mol
InChI Key: NTQDLGSYJCGYCE-UHFFFAOYSA-N
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Description

3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene is a tricyclic heterocyclic compound featuring a fused thiophene moiety, a chlorine substituent, and a sulfur- and nitrogen-containing bicyclic framework.

Properties

IUPAC Name

4-chloro-2-thiophen-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S2/c15-12-11-9-3-1-2-4-10(9)19-14(11)17-13(16-12)8-5-6-18-7-8/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQDLGSYJCGYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Tricyclic Core

  • The 8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca scaffold is generally formed through cyclization reactions involving precursors containing sulfur and nitrogen atoms positioned to form the thia and diaza rings.
  • Typical methods include intramolecular cyclizations under controlled conditions, often employing base or acid catalysis to promote ring closure.
  • The precursor molecules often contain amino and thiol functionalities that undergo condensation and cyclization to form the fused ring system.

Attachment of the Thiophen-3-yl Group at the 5-Position

  • The thiophen-3-yl substituent is introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate organometallic reagents (e.g., thiophen-3-ylboronic acid).
  • Alternatively, nucleophilic aromatic substitution or direct C-H activation methods can be employed depending on the precursor’s functional groups.
  • The coupling reactions are performed under palladium catalysis with ligands that ensure high regioselectivity and yield.

Representative Synthetic Route (Based on Patent Literature)

A patent (US 2017/0056535 A1) related to compounds with similar heterocyclic cores and substitutions provides insights into the preparation methods:

Step Description Reagents/Conditions Outcome
1 Synthesis of diazatricyclic intermediate Condensation of amino-thiol precursors under acidic/basic catalysis Formation of 8-thia-4,6-diazatricyclic scaffold
2 Selective chlorination at 3-position N-chlorosuccinimide (NCS) in inert solvent, controlled temperature Introduction of 3-chloro substituent
3 Coupling with thiophen-3-yl group Pd-catalyzed Suzuki coupling with thiophen-3-ylboronic acid, base, inert atmosphere Final compound with thiophen-3-yl at 5-position

This route emphasizes the importance of stepwise functionalization and the use of palladium catalysis for heteroaryl coupling.

Analytical and Research Findings on Preparation

  • Yield and Purity: Optimized reaction conditions reported in patent and research documents yield the target compound with high purity (>95%) suitable for further applications such as imaging probes.
  • Reaction Monitoring: Techniques like TLC, HPLC, and NMR spectroscopy are used to monitor progress and confirm structural integrity at each step.
  • Regioselectivity: The chlorination and coupling steps require careful control of reaction parameters to avoid regioisomer formation.
  • Scalability: The described methods are adaptable to multi-gram scale synthesis, facilitating research and potential pharmaceutical development.

Summary Table of Preparation Parameters

Preparation Step Reagents/Conditions Key Considerations Typical Yield (%)
Cyclization to tricyclic core Amino-thiol precursors, acid/base catalysis Control pH and temperature for ring closure 70-85
Selective chlorination N-chlorosuccinimide (NCS), inert solvent Avoid over-chlorination, maintain mild conditions 80-90
Thiophen-3-yl coupling Pd catalyst, thiophen-3-ylboronic acid, base, inert atmosphere Use of suitable ligands for regioselectivity 75-88

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiol derivatives.

    Substitution Products: Amino, alkyl, or aryl derivatives.

Scientific Research Applications

3-chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Key Properties/Notes
3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene (Target) Thiophen-3-yl C₁₃H₈ClN₂S₂ Not provided Aromatic thiophene enhances π-π interactions; chlorine may improve binding affinity.
3-Chloro-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene Methyl C₁₁H₁₀ClN₂S₂ Not provided Reduced steric hindrance; lower polarity may limit solubility.
3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene Morpholin-4-ylmethyl C₁₆H₁₉ClN₃OS Not provided Morpholine improves solubility; methyl group may enhance metabolic stability.
3-Chloro-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene [3-(Trifluoromethyl)phenyl]sulfanylmethyl C₁₈H₁₄ClF₃N₂S₂ 414.90 Trifluoromethyl group increases lipophilicity and electron-withdrawing effects.
4-(3-Methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one 3-Methoxyphenyl (with sulfanylidene) C₁₆H₁₂N₂O₂S₂ Not provided Methoxy group enhances electron-donating effects; discontinued due to stability?

Substituent Effects on Physicochemical Properties

  • Chlorine at position 3 may enhance binding via halogen bonding .
  • This analog may serve as a baseline for structure-activity relationship (SAR) studies.
  • Morpholin-4-ylmethyl (): The morpholine group introduces hydrophilic character, improving solubility and possibly blood-brain barrier penetration. However, the added methyl group at position 11 could complicate synthetic routes .
  • Trifluoromethylphenyl Sulfide (): The trifluoromethyl group increases metabolic stability and lipophilicity, favoring membrane permeability. The sulfide linkage may introduce susceptibility to oxidation .
  • The discontinued status of this compound suggests challenges in stability or synthesis .

Biological Activity

3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C₁₄H₁₁ClN₂S₂
  • Molecular Weight : 306.83 g/mol
  • CAS Number : 1155055-78-9

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in multiple therapeutic areas.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on analogs of tricyclic compounds have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanisms often involve disruption of bacterial cell membranes and inhibition of cell growth.

CompoundMIC (µg/ml)Target Organism
Tricyclic derivative 10.24Staphylococcus aureus
Tricyclic derivative 23.9Escherichia coli

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies have demonstrated that derivatives of similar structures can induce apoptosis in cancer cell lines such as MCF-7 (human breast cancer) and SKBR3.

  • Study Findings :
    • Compounds with the tricyclic structure showed an IC₅₀ value as low as 0.45 µM against resistant strains of Plasmodium falciparum, suggesting potential for antimalarial applications.
    • Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the tricyclic core can enhance biological potency.

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of tricyclic compounds were synthesized and tested for their antimicrobial efficacy. The results showed that specific substitutions on the thiophene ring significantly enhanced the antimicrobial activity against both gram-positive and gram-negative bacteria.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of related compounds in vitro. The study found that certain derivatives not only inhibited cell proliferation but also induced significant apoptosis in cancer cells, highlighting their potential as therapeutic agents.

Q & A

Q. Cross-Validation Protocol :

Compare experimental NMR shifts with computational predictions (DFT calculations).

Use IR spectroscopy to confirm functional groups (e.g., C-Cl stretch at ~550–650 cm⁻¹) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • P201 : Obtain specialized handling instructions before use (e.g., inert atmosphere for moisture-sensitive steps) .
    • P210 : Avoid ignition sources (sparks, open flames) due to potential flammability of solvents like THF .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Waste Disposal : Collect halogenated waste separately for incineration .

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., thiophene ring activation) .
  • Reaction Path Search : Employ algorithms like the artificial force-induced reaction (AFIR) method to predict intermediates and byproducts .
  • Machine Learning (ML) : Train models on existing heterocyclic reaction datasets to predict optimal solvents/catalysts .
Computational Workflow Tools/Software
Reaction ModelingGaussian, ORCA
Pathway OptimizationGRRM, AFIR
Data IntegrationPython-based ML frameworks (e.g., Scikit-learn)

Advanced: How should researchers resolve contradictory spectroscopic data during characterization?

Methodological Answer:

  • Step 1 : Validate instrument calibration using certified reference materials (e.g., deuterated solvents for NMR) .
  • Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals (common in tricyclic systems) .
  • Step 3 : Cross-reference with X-ray crystallography data to confirm bond lengths/angles .

Case Study : Discrepancies in aromatic proton integration may arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR can clarify such anomalies .

Advanced: What experimental designs are suitable for optimizing reaction yields?

Methodological Answer:

  • Factorial Design : Screen variables (temperature, solvent, catalyst loading) using a 2³ factorial matrix to identify significant factors .
  • Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., solvent polarity vs. reaction time) .
DOE Example Levels
Temperature25°C, 40°C, 60°C
SolventTHF, DMF, Acetonitrile
Catalyst Loading1 mol%, 2 mol%, 5 mol%

Statistical Analysis : Use ANOVA to determine factor significance (p < 0.05) and generate contour plots for yield maximization .

Advanced: How can AI-driven automation enhance synthesis scalability?

Methodological Answer:

  • Smart Laboratories : Implement robotic platforms for autonomous parameter adjustment (e.g., flow chemistry systems for continuous synthesis) .
  • Real-Time Analytics : Integrate inline spectroscopy (e.g., Raman) with ML models to monitor reaction progress and purity .
  • Feedback Loops : Use experimental data to refine computational predictions iteratively (e.g., Bayesian optimization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
Reactant of Route 2
3-chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene

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